molecular formula C5H11NO4S B2484531 3-Sulfamoyl-butyric acid methyl ester CAS No. 1316222-19-1

3-Sulfamoyl-butyric acid methyl ester

Cat. No.: B2484531
CAS No.: 1316222-19-1
M. Wt: 181.21
InChI Key: LVUXJZVXZPOJSV-UHFFFAOYSA-N
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Description

3-Sulfamoyl-butyric acid methyl ester is an organic compound with the molecular formula C5H11NO4S This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a butyric acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoyl-butyric acid methyl ester typically involves the reaction of butyric acid methyl ester with sulfamoyl chloride (SO2ClNH2) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH3(CH2)2COOCH3+SO2ClNH2CH3(CH2)2COOCH3-SO2NH2\text{CH3(CH2)2COOCH3} + \text{SO2ClNH2} \rightarrow \text{CH3(CH2)2COOCH3-SO2NH2} CH3(CH2)2COOCH3+SO2ClNH2→CH3(CH2)2COOCH3-SO2NH2

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoyl-butyric acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

3-Sulfamoyl-butyric acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfamoyl-butyric acid methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamoyl derivatives: Compounds like sulfamoyl benzoic acid and sulfamoyl acetic acid share similar structural features.

    Butyric acid esters: Compounds such as butyric acid ethyl ester and butyric acid propyl ester are structurally related.

Uniqueness

3-Sulfamoyl-butyric acid methyl ester is unique due to the combination of the sulfamoyl group and the butyric acid ester backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-sulfamoylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXJZVXZPOJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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